Tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate
Description
Tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate (CAS: 2197052-81-4) is a spirocyclic compound featuring a sulfur atom (thia) at position 6 and a ketone (oxo) group at position 6. Its molecular formula is C₁₁H₁₇NO₃S (discrepancies in evidence suggest either C₁₁H₁₇NO₃S or C₁₁H₁₉NO₃S; further verification is required). The compound has a molecular weight of 245.34 g/mol and a purity of ≥95%. The tert-butyl carbamate group acts as a protective moiety, enhancing stability during synthetic processes. It is primarily utilized in pharmaceutical research as a building block for drug candidates, particularly in the development of kinase inhibitors and receptor modulators.
Properties
IUPAC Name |
tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-10(2,3)15-9(14)12-5-11(6-12)7-16-4-8(11)13/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPECVPFWOHWYSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CSCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201136810 | |
| Record name | 6-Thia-2-azaspiro[3.4]octane-2-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201136810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1340481-95-9 | |
| Record name | 6-Thia-2-azaspiro[3.4]octane-2-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1340481-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Thia-2-azaspiro[3.4]octane-2-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201136810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound notable for its unique bicyclic structure, which incorporates both sulfur and nitrogen atoms. This structural configuration positions it within a class of compounds that exhibit significant potential for various biological activities, particularly in medicinal chemistry. The molecular formula for this compound is , with a molecular weight of approximately 243.32 g/mol .
Pharmacological Potential
Research indicates that spirocyclic compounds like this compound can interact with various biological targets, leading to pharmacological effects such as:
- Neuroprotective Properties : Some studies suggest that these compounds may protect neuronal cells from damage, potentially useful in treating neurodegenerative diseases.
- Enzyme Inhibition : The compound has been shown to bind to specific enzymes, altering their activity and affecting metabolic pathways .
The mechanisms through which this compound exerts its biological effects may involve:
- Modulation of Signal Transduction Pathways : The compound may influence various signaling cascades within cells, leading to altered physiological responses.
- Direct Interaction with Target Proteins : Binding to proteins can result in changes in their functional states, impacting cellular processes .
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals how variations in functional groups can influence biological activity:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Tert-butyl 8-amino-6-thia-2-azaspiro[3.4]octane-2-carboxylate | Contains an amino group instead of an oxo group | Potentially different biological activity due to amino functionality |
| Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate | Hydroxyl group introduces polarity | May exhibit enhanced solubility and different reactivity |
| Tert-butyl 8-hydroxy-6-thio-2-piperidinone | Piperidine ring structure | Different ring system may alter binding affinity and activity |
This table illustrates the potential for diverse biological activities based on slight modifications in the chemical structure .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the structural, synthetic, and functional attributes of tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate with analogous spirocyclic and bicyclic derivatives.
Key Differences and Implications
Fluorinated derivatives (e.g., 6,6-difluoro) improve metabolic stability and bioavailability due to fluorine’s electronegativity.
Core Structure Flexibility :
- Spiro[3.4]octane systems offer conformational flexibility, advantageous for targeting diverse binding pockets, whereas bicyclo[2.2.2]octane derivatives enforce rigidity, ideal for stabilizing specific bioactive conformations.
Functional Group Reactivity :
- The iodomethyl substituent in tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate enables cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in the thia/oxo target compound.
- 8-oxo groups in the target compound may participate in hydrogen bonding or redox reactions, influencing receptor interactions.
Biological Activity :
- Derivatives like tert-butyl 6-[4-(3-methoxypyridin-2-yl)piperazin-1-yl]-2-azaspiro[3.4]octane-2-carboxylate exhibit M4 receptor modulation (EC₅₀ = 201 nM), suggesting the spiro[3.4] framework’s utility in central nervous system drug design.
Preparation Methods
General Approach
The synthesis typically involves multi-step organic transformations starting from readily available cyclic precursors. The key challenge is to construct the spirocyclic 3.4-octane framework bearing the 6-thia and 2-aza heteroatoms while installing the oxo group at position 8 and the tert-butyl carboxylate at position 2.
Annulation Strategies
Based on recent literature on 2-azaspiro[3.4]octane derivatives, three main annulation routes are employed:
Cyclopentane Ring Annulation: Formation of the spirocyclic system by annulating a cyclopentane ring onto a nitrogen-containing heterocycle.
Four-Membered Ring Annulation: Construction of the four-membered ring onto a pre-existing nitrogen heterocycle.
These approaches use conventional chemical transformations such as nucleophilic substitutions, cyclizations, and oxidation reactions with minimal chromatographic purification, enhancing efficiency and scalability.
Incorporation of Sulfur (Thia) Atom
Detailed Preparation Method
Stepwise Synthesis Outline
| Step | Reaction Type | Starting Material | Key Reagents/Conditions | Outcome |
|---|---|---|---|---|
| 1 | Formation of 2-azaspiro[3.4]octane core | Cyclopentane derivative + nitrogen source | Base-catalyzed cyclization or annulation | Spirocyclic aza compound |
| 2 | Introduction of sulfur atom at position 6 | Halo-substituted spiro compound | Thiolate nucleophile, mild heating | 6-thia substitution |
| 3 | Oxidation to introduce oxo group at position 8 | 6-thia spiro intermediate | Oxidizing agents (e.g., PCC, Dess-Martin periodinane) | 8-oxo group formation |
| 4 | Esterification with tert-butyl group | Carboxylic acid intermediate | tert-Butyl alcohol, acid catalyst or tert-butyl chloroformate | Formation of tert-butyl ester |
Reaction Conditions and Reagents
Base Catalysts: Potassium carbonate (K2CO3), sodium hydride (NaH) for cyclization.
Thiolate Source: Sodium thiolate salts or thiols under nucleophilic substitution conditions.
Oxidation: Use of mild oxidants such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane to selectively oxidize the 8-position to the ketone without affecting the sulfur atom.
Esterification: Carbodiimide coupling agents or direct esterification with tert-butyl chloroformate under mild acidic conditions.
Purification Techniques
Chromatographic purification is minimized by optimizing reaction conditions.
When required, silica gel chromatography or preparative HPLC is used to isolate the pure tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate.
Industrial and Scale-Up Considerations
Batch vs Continuous Flow: Industrial synthesis may utilize continuous flow reactors to improve reaction control, yield, and safety, especially for oxidation and sulfur incorporation steps.
Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) are preferred for nucleophilic substitution; non-polar solvents (e.g., toluene) may be used for cyclization and esterification.
Temperature Control: Precise temperature regulation (0–80 °C) is critical to prevent side reactions and degradation.
Data Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Starting materials | Cyclopentane derivatives, nitrogen and sulfur sources | Commercially available or synthesized |
| Base catalysts | K2CO3, NaH | Used for cyclization and substitution |
| Oxidizing agents | PCC, Dess-Martin periodinane | Mild oxidation to ketone |
| Esterification reagents | tert-Butyl chloroformate, tert-butyl alcohol | Acid catalyst or coupling agents |
| Solvents | DMF, DMSO, toluene | Selected based on reaction step |
| Temperature | 0–80 °C | Controlled to optimize yield |
| Purification | Minimal chromatography, silica gel or HPLC | Optimized for purity and yield |
| Yield | Typically 50–75% overall | Depends on scale and optimization |
Research Findings and Optimization Insights
Yield Improvement: Use of microwave-assisted cyclization has been reported to enhance reaction rates and yields for spirocyclic core formation.
Selectivity: Careful choice of oxidizing agent prevents over-oxidation of sulfur, preserving the thia functionality.
Scalability: Continuous flow oxidation and substitution steps improve reproducibility and reduce impurities.
Stability: The tert-butyl ester provides stability to the molecule during synthesis and storage.
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed for tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate?
- Methodology : A key route involves enzymatic ketoreduction using Codex® ketoreductase KRED-P3-G09 with NADP+ cofactor in a buffered system (pH 7.5). The reaction is monitored via periodic ^1H NMR analysis of aliquots to track conversion. Post-reduction, purification employs silica gel chromatography with gradient elution (e.g., 0–100% ethyl acetate in heptane) .
- Critical Parameters : Temperature control (<33°C), enzyme stability, and solvent selection (2-propanol as co-solvent) are crucial for yield and enantiomeric excess (ee >99%) .
Q. How is the stereochemical purity of this compound validated?
- Analytical Techniques : Supercritical fluid chromatography (SFC) with a Chiralpak AD-3 column and mobile phases (CO₂/methanol-ammonia) resolves enantiomers. ^1H NMR coupling constants and splitting patterns further confirm stereochemistry .
Q. What are the recommended storage conditions to ensure compound stability?
- Guidelines : Store in airtight containers under refrigeration (2–8°C), protected from light and moisture. Use desiccants and inert atmospheres (e.g., nitrogen) to prevent degradation .
Advanced Questions
Q. How can researchers troubleshoot low yields during spiro ring formation?
- Optimization Strategies :
- Solvent Systems : Use polar aprotic solvents (e.g., dichloromethane) to enhance intermediate stability.
- Catalyst Screening : Test palladium catalysts (e.g., [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II)) for Suzuki coupling efficiency .
- Reaction Monitoring : Employ in-situ FTIR or LC-MS to identify side products and adjust reaction time/temperature .
Q. What computational or experimental approaches resolve discrepancies in crystallographic data?
- Crystallography : Use SHELXL for small-molecule refinement, leveraging high-resolution data to resolve disorder. For hydrogen bonding analysis, apply graph set theory to classify interactions (e.g., Etter’s formalism for molecular recognition) .
- Validation : Cross-validate with DFT calculations (e.g., Hirshfeld surface analysis) to confirm packing motifs .
Q. How does sulfur substitution at the 6-position influence reactivity compared to oxygen analogs?
- Comparative Studies :
- Synthetic Impact : Sulfur’s lower electronegativity may reduce hydrogen-bonding capacity, altering crystallization behavior. Use X-ray diffraction to compare packing efficiencies with oxo-analogs .
- Reactivity : Thia-substituted spiro compounds may exhibit slower enzymatic reduction rates due to steric hindrance; optimize enzyme loading or use directed evolution for improved activity .
Q. What strategies mitigate racemization during functionalization of the spiro core?
- Preventive Measures :
- Low-Temperature Reactions : Conduct acylations or alkylations below −20°C to minimize thermal racemization.
- Chiral Auxiliaries : Introduce temporary protecting groups (e.g., Boc) to stabilize intermediates during multi-step syntheses .
- Analytical Rigor : Use chiral SFC at each step to detect early-stage racemization .
Methodological Tables
| Analytical Technique | Application | Key Parameters | Reference |
|---|---|---|---|
| Supercritical Fluid Chromatography (SFC) | Enantiopurity assessment | Column: Chiralpak AD-3; Mobile phase: CO₂/MeOH-NH₃ | |
| ^1H NMR | Stereochemical confirmation | CDCl₃ solvent; 400 MHz; δ 4.33–4.39 (m, 1H) | |
| Silica Gel Chromatography | Purification | Gradient: 0–100% ethyl acetate in heptane |
| Synthetic Challenge | Solution | Reference |
|---|---|---|
| Low enzymatic conversion | Add NADP+ cofactor in batches; increase 2-propanol concentration | |
| Crystal disorder | Refine using SHELXL with TWIN/BASF commands |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
